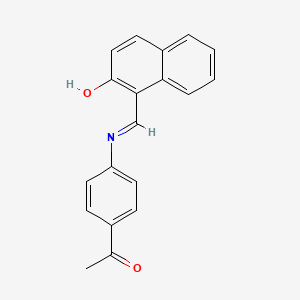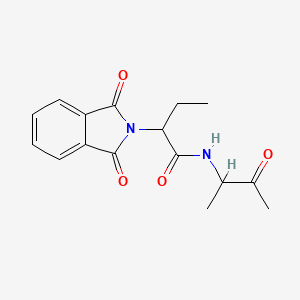![molecular formula C26H23N3O3 B10872721 4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10872721.png)
4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Aromatic Substitution:
Cyclization: The final step often includes cyclization to form the dihydropyrrolo[3,4-c]pyrazole structure.
The reaction conditions for these steps generally require the use of organic solvents such as ethanol or dichloromethane, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its possible anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-5-phenylpyrazole
- 4-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-5-phenylpyrrole
Uniqueness
Compared to similar compounds, 4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its dihydropyrrolo[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H23N3O3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H23N3O3/c1-16-9-11-17(12-10-16)23-22-24(28-27-23)26(30)29(19-7-5-4-6-8-19)25(22)18-13-14-20(31-2)21(15-18)32-3/h4-15,25H,1-3H3,(H,27,28) |
InChI Key |
CCKITGSXEPOASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872638.png)
![N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide](/img/structure/B10872644.png)
![Methyl 4-[({[5-(4-fluorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10872645.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10872646.png)
![1,3-Benzothiazol-2-YL [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide](/img/structure/B10872649.png)
![Methyl 2-({[(2-phenylquinolin-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10872654.png)
![2-[(2,3,5,6-tetrafluorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B10872666.png)
![methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10872667.png)
![N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide](/img/structure/B10872674.png)
![N'-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide](/img/structure/B10872677.png)


![2-{[(E)-azepan-1-ylmethylidene]amino}-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10872687.png)
![1-cyclohexyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10872692.png)
